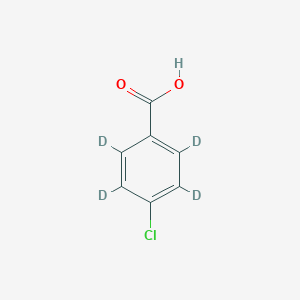

4-Chlorobenzoic Acid-d4

Cat. No. B032906

Key on ui cas rn:

85577-25-9

M. Wt: 160.59 g/mol

InChI Key: XRHGYUZYPHTUJZ-RHQRLBAQSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07119234B2

Procedure details

Pinacolone (400.0 g, 94% pure, 3.76 moles), NaOH (40.0 g, 40 wt % in water, 0.40 moles), tetrabutylammonium bromide (6.0 g, 98% pure, 0.018 moles) and water (2.0 g) were charged into a 2 liter oil-jacketed cylindrical reactor fitted with a mechanical stirrer, thermometer, steam-jacketed addition funnel and a reflux condenser. The reactants were heated to 50° C. and then melted p-chlorobenzaldehyde (280.0 g, 98% pure, 1.95 moles) was added to the reaction mixture via the addition funnel uniformly over 30 minutes. After the addition of the aldehyde was complete, the temperature of the reaction mixture was raised to 60° C. and heated at that temperature for 4 hours. Analysis of the reaction mixture by LC (after neglecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.2% Phenyl aldol and 0.2% unreacted p-chlorobenzaldehyde. The reaction mixture was then neutralized with 50% aqueous sulfuric acid to pH 8.79 and subjected to steam distillation with the oil temperature in the jacket set to 120° C. to recover all the excess pinacolone. The phases were allowed to settle and the lower (aqueous) phase was discarded. The upper (organic) phase was collected as the product Phenyl aldol.

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CC(=[O:7])C(C)(C)C.[OH-].[Na+].[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]([OH:7])=[O:16])=[CH:13][CH:12]=1.[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

280 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

Step Three

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of the reaction mixture was raised to 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at that temperature for 4 hours

|

|

Duration

|

4 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07119234B2

Procedure details

Pinacolone (400.0 g, 94% pure, 3.76 moles), NaOH (40.0 g, 40 wt % in water, 0.40 moles), tetrabutylammonium bromide (6.0 g, 98% pure, 0.018 moles) and water (2.0 g) were charged into a 2 liter oil-jacketed cylindrical reactor fitted with a mechanical stirrer, thermometer, steam-jacketed addition funnel and a reflux condenser. The reactants were heated to 50° C. and then melted p-chlorobenzaldehyde (280.0 g, 98% pure, 1.95 moles) was added to the reaction mixture via the addition funnel uniformly over 30 minutes. After the addition of the aldehyde was complete, the temperature of the reaction mixture was raised to 60° C. and heated at that temperature for 4 hours. Analysis of the reaction mixture by LC (after neglecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.2% Phenyl aldol and 0.2% unreacted p-chlorobenzaldehyde. The reaction mixture was then neutralized with 50% aqueous sulfuric acid to pH 8.79 and subjected to steam distillation with the oil temperature in the jacket set to 120° C. to recover all the excess pinacolone. The phases were allowed to settle and the lower (aqueous) phase was discarded. The upper (organic) phase was collected as the product Phenyl aldol.

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CC(=[O:7])C(C)(C)C.[OH-].[Na+].[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]([OH:7])=[O:16])=[CH:13][CH:12]=1.[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

280 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

Step Three

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of the reaction mixture was raised to 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at that temperature for 4 hours

|

|

Duration

|

4 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |